1-Isothiocyanato-2-methanesulfonylethane
Description
Properties
IUPAC Name |
1-isothiocyanato-2-methylsulfonylethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2S2/c1-9(6,7)3-2-5-4-8/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVHQFMYBFOZMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCN=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086228-14-9 | |
| Record name | 1-isothiocyanato-2-methanesulfonylethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Derivatization of 1 Isothiocyanato 2 Methanesulfonylethane
General Synthetic Strategies for Isothiocyanates
The synthesis of isothiocyanates has been explored for nearly a century, leading to a variety of methods. nih.gov A predominant approach involves the reaction of primary amines with a source of a thiocarbonyl group. nih.gov
Common Reaction Pathways and Reagents
The most common method for synthesizing isothiocyanates is through the formation and subsequent decomposition of a dithiocarbamate salt. nih.gov This two-step, often one-pot, process begins with the reaction of a primary amine with carbon disulfide (CS₂) in the presence of a base to form the dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate. nih.gov
A variety of desulfurizing agents have been employed, each with its own advantages. Some of the commonly used reagents include:
Thiophosgene (CSCl₂): A traditional and effective reagent, though its high toxicity necessitates careful handling.
Tosyl Chloride (TsCl): A widely used, efficient reagent that allows for the in situ generation of the dithiocarbamate salt and its subsequent conversion to the isothiocyanate in high yields. nih.gov
Propane Phosphonic Acid Anhydride (T3P®): An efficient desulfurating agent for the conversion of dithiocarbamates to isothiocyanates.
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻): A newer desulfurization reagent used in one-pot, two-step syntheses.
Metal Salts: Reagents such as lead nitrate, cobalt(II) chloride, and copper(II) sulfate have been used for the desulfurization of dithiocarbamate salts under mild conditions. nih.gov
Oxidizing Agents: Hydrogen peroxide has been utilized as a reagent under mild conditions to produce a variety of alkyl and aromatic isothiocyanates in excellent yields. nih.gov
Another established method is the reaction of primary amines with thiophosgene in the presence of a base. nih.gov However, due to the hazardous nature of thiophosgene, alternative thiocarbonyl transfer reagents have been developed.
The tandem Staudinger/aza-Wittig reaction provides a high-yield pathway to alkyl, aryl, and sugar isothiocyanates and is suitable for large-scale synthesis without significant complications. nih.gov This method is particularly useful for the synthesis of chiral isothiocyanates with low racemization.
| Method | Starting Materials | Key Reagents | General Characteristics |
|---|---|---|---|
| Dithiocarbamate Decomposition | Primary Amine, Carbon Disulfide | Tosyl Chloride, T3P®, DMT/NMM/TsO⁻, Metal Salts, Hydrogen Peroxide | Most common, often one-pot, versatile, compatible with various functional groups. |
| Thiophosgene Method | Primary Amine | Thiophosgene, Base | Traditional, effective, but involves a highly toxic reagent. |
| Staudinger/aza-Wittig Reaction | Alkyl/Aryl Azides | Triphenylphosphine, Carbon Disulfide | High yields, suitable for large-scale synthesis, good for chiral compounds. |
| From Hydroximoyl Chlorides | Aldehydes | Thiourea, Triethylamine | Efficient, room temperature, simple workup, nearly quantitative yields. nih.gov |
| Using Elemental Sulfur | Isocyanides or Primary Amines with a Carbene Source | Elemental Sulfur (S₈) | Utilizes an inexpensive and readily available sulfur source. |
Emerging Synthetic Approaches (e.g., Microwave-Assisted Synthesis)
In recent years, more efficient and environmentally friendly synthetic methods have been developed. Microwave-assisted synthesis has emerged as a powerful technique for the preparation of isothiocyanates. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields. nih.gov For instance, the sulfurization of isocyanates using Lawesson's reagent under microwave irradiation produces aromatic and aliphatic isothiocyanates in fair to good yields and in a very short time. nih.gov Microwave-assisted synthesis has also been successfully applied to the desulfurization of dithiocarbamates.
Adapting Synthetic Routes for 1-Isothiocyanato-2-methanesulfonylethane
The most straightforward and widely applicable method would be the two-step, one-pot reaction starting from 2-(methylsulfonyl)ethanamine. This process would involve:
Formation of the Dithiocarbamate Salt: The reaction of 2-(methylsulfonyl)ethanamine with carbon disulfide in the presence of a base like triethylamine (Et₃N) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
Desulfurization: The subsequent addition of a desulfurizing agent to the reaction mixture to convert the intermediate dithiocarbamate salt into this compound. Based on the general strategies, effective desulfurizing agents for this step would include tosyl chloride, propane phosphonic acid anhydride (T3P®), or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻).
This one-pot approach is generally high-yielding and avoids the isolation of the intermediate dithiocarbamate. The reaction conditions are typically mild, making it compatible with the sulfonyl group present in the molecule.
Design and Synthesis of Novel Analogues and Derivatives of this compound
The design and synthesis of novel analogues of this compound are guided by structure-activity relationship (SAR) principles, aiming to enhance biological activity, selectivity, and pharmacokinetic properties. The bifunctional nature of this molecule, possessing both an electrophilic isothiocyanate group and a polar sulfonyl group, offers multiple avenues for structural modification.
Rational Design Based on Structure-Activity Principles
SAR studies of bifunctional isothiocyanates, particularly analogues of sulforaphane (B1684495) (1-isothiocyanato-4-(methylsulfinyl)butane), have provided valuable insights for the rational design of new derivatives. The distance between the isothiocyanate group and the second functional group (in this case, the sulfonyl group) is a critical determinant of biological activity. Studies on sulforaphane analogues have shown that a spacer of three or four carbon atoms between the isothiocyanate and a methylsulfonyl or acetyl group often leads to potent biological activity.
The electrophilicity of the isothiocyanate carbon atom is crucial for its reaction with biological nucleophiles, a key mechanism for the bioactivity of many isothiocyanates. Therefore, modifications that influence this electrophilicity can modulate the compound's potency.
Exploration of Isothiocyanate, Alkyl Chain, and Sulfonyl Group Modifications
Based on SAR principles, novel analogues of this compound can be synthesized by modifying its three key structural components:
Alkyl Chain: The length and rigidity of the alkyl chain connecting the isothiocyanate and sulfonyl groups can be varied.
Chain Length: Synthesizing homologues with three, four, or more methylene units between the two functional groups would allow for the exploration of the optimal spacer length for a specific biological target. This can be achieved by starting with the corresponding ω-(methylsulfonyl)alkylamines.
Conformational Restriction: Introducing rigidity into the alkyl chain, for example, by incorporating cyclic structures like norbornane, can lead to more potent analogues by locking the molecule into a biologically active conformation.
Sulfonyl Group: The methylsulfonyl group can be modified to alter the polarity, steric bulk, and hydrogen bonding capacity of this part of the molecule.
Alkyl/Aryl Substitution: Replacing the methyl group with larger alkyl chains (e.g., ethyl, propyl) or with aryl groups (e.g., phenyl) would create a series of analogues with varying lipophilicity and steric hindrance. These can be synthesized from the corresponding primary amines with the desired sulfonyl substituent.
Oxidation State: While the target molecule contains a sulfone (R-SO₂-R'), analogues with a sulfoxide (R-SO-R') or a sulfide (R-S-R') group, similar to the naturally occurring sulforaphane and its metabolites, could be synthesized. This would allow for an investigation into how the oxidation state of the sulfur atom influences the compound's activity and metabolic stability.
Synthesis of Conjugates and Prodrugs for Enhanced Biological Investigation
The isothiocyanate group of this compound is a reactive electrophile that readily participates in nucleophilic addition reactions. This reactivity is harnessed to form stable covalent bonds with biological macromolecules, a process central to the creation of targeted conjugates. Similarly, this functional group is an ideal handle for the attachment of promoieties in the design of prodrugs, which can alter the physicochemical properties of the parent compound to overcome biological barriers.
Conjugation with Amino Acids and Peptides
The primary amino groups of amino acids and the N-terminal amines or lysine side chains of peptides are excellent nucleophiles for reaction with the isothiocyanate moiety of this compound. This reaction results in the formation of a stable thiourea linkage, effectively tethering the molecule to the amino acid or peptide carrier.
The synthesis of such conjugates is often straightforward, typically involving the reaction of this compound with the desired amino acid or peptide in a suitable solvent system, often at a controlled pH to ensure the nucleophilicity of the amine. The resulting conjugates can be designed to exploit specific biological transport systems or to target particular cellular locations. For instance, conjugation to cell-penetrating peptides can facilitate the intracellular delivery of the isothiocyanate compound.
| Conjugate Type | Linkage | Potential Advantage |
| Amino Acid Conjugate | Thiourea | Improved solubility, potential for active transport |
| Peptide Conjugate | Thiourea | Enhanced targeting to specific receptors or tissues |
This table summarizes the types of conjugates formed from this compound and their potential benefits for biological studies.
Prodrug Strategies
Prodrug design aims to temporarily modify a bioactive compound to improve its pharmacokinetic and pharmacodynamic properties. For this compound, a common prodrug strategy involves the reversible modification of the isothiocyanate group to mask its high reactivity until it reaches the desired site of action.
One approach is the formation of a dithiocarbamate by reacting the isothiocyanate with a thiol-containing promoiety. These dithiocarbamate prodrugs are often more stable under physiological conditions but can be designed to release the active this compound in response to specific triggers, such as changes in pH or the presence of certain enzymes. This controlled release mechanism can enhance the therapeutic index of the compound by concentrating its activity at the target site and minimizing off-target effects.
| Prodrug Moiety | Linkage | Release Mechanism |
| Thiol-containing promoiety | Dithiocarbamate | pH-dependent hydrolysis, enzymatic cleavage |
This table outlines a common prodrug strategy for this compound, detailing the linkage and a potential release mechanism.
Detailed research findings on the synthesis and biological evaluation of specific conjugates and prodrugs of this compound are crucial for advancing its development as a research tool or therapeutic agent. Future studies will likely focus on the design of more sophisticated delivery systems, including nanoparticle-based carriers and antibody-drug conjugates, to further enhance the biological investigation of this promising compound.
Molecular and Cellular Mechanisms of Action of 1 Isothiocyanato 2 Methanesulfonylethane
Modulation of Cellular Detoxification and Antioxidant Systems
Isothiocyanates are well-regarded for their ability to modulate cellular defense mechanisms, primarily through the induction of cytoprotective enzymes and the activation of key signaling pathways.
Induction of Phase II Xenobiotic Metabolizing Enzymes (e.g., Glutathione (B108866) S-Transferases, Quinone Reductase)
Phase II detoxification enzymes play a crucial role in protecting cells from the damaging effects of carcinogens and other toxins. nih.govresearchgate.net These enzymes, including Glutathione S-Transferases (GSTs) and NAD(P)H:quinone reductase (QR), catalyze the conjugation and detoxification of harmful substances, facilitating their elimination from the body. nih.gov
The ability of various plant-derived isothiocyanates to induce these enzymes has been a subject of comparative studies. In one such study, the effect of six different isothiocyanates on GST and QR activity was examined in various rat tissues. The findings revealed that at a low dose of 40 µmol/kg/day, 1-isothiocyanato-3-(methylsulfonyl)propane (cheirolin), a close structural analog of 1-isothiocyanato-2-methanesulfonylethane, showed no significant effect on the induction of GST or QR activities in any of the tissues examined, which included the duodenum, forestomach, and urinary bladder. nih.gov This was in contrast to other tested isothiocyanates like sulforaphane (B1684495) and iberin, which did show inductive activity. nih.gov
Table 1: Effect of Cheirolin on Phase II Enzyme Activity in Rats Data based on a comparative study of various isothiocyanates.
| Compound | Dose | Tissue | GST Activity | QR Activity |
|---|---|---|---|---|
| Cheirolin | 40 µmol/kg/day | Duodenum, Forestomach, Bladder | No significant effect | No significant effect |
Inhibition of Phase I Cytochrome P450 Enzymes
Phase I cytochrome P450 (CYP) enzymes are involved in the metabolic activation of many procarcinogens into their ultimate carcinogenic forms. nih.gov Inhibition of these enzymes is a key mechanism of chemoprevention. nih.gov While various isothiocyanates have been shown to inhibit or inactivate specific CYP450 isoforms, there is currently a lack of specific research data on the effects of this compound (cheirolin) on these enzymes.
Activation of the Nrf2/ARE Signaling Pathway
The Nuclear factor (erythroid-derived 2)-like 2 (Nrf2)/antioxidant response element (ARE) signaling pathway is a master regulator of the cellular antioxidant response. nih.govmdpi.com Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). nih.gov Upon exposure to inducers, Nrf2 is released, translocates to the nucleus, and binds to the ARE, initiating the transcription of a wide array of cytoprotective genes, including Phase II enzymes. nih.govmdpi.com
Research has demonstrated that this compound (cheirolin) is a potent activator of the Nrf2 pathway. A study comparing cheirolin with other isothiocyanates like iberverin, iberin, and sulforaphane found that cheirolin significantly induces the nuclear translocation of Nrf2 in NIH3T3 fibroblasts. nih.gov This activation of Nrf2 was shown to be functionally significant, leading to a subsequent increase in the mRNA and protein levels of downstream target genes, such as heme oxygenase 1 (HO-1) and γ-glutamylcysteine synthetase (γ-GCS). nih.gov The study concluded that the Nrf2-inducing potency of cheirolin was comparable to that of the well-studied isothiocyanate, sulforaphane. nih.gov Furthermore, the data suggested that this induction of Nrf2 by cheirolin may be mediated through the extracellular signal-related kinase (ERK)-dependent signal-transduction pathway. nih.gov
Table 2: Nrf2-Inducing Activity of Cheirolin Findings from a study on NIH3T3 fibroblasts.
| Mechanism | Observation | Downstream Effect |
|---|---|---|
| Nrf2 Activation | Significant induction of Nrf2 nuclear translocation. | Increased mRNA and protein levels of HO-1 and γ-GCS. |
| Potency | Similar to sulforaphane in inducing Nrf2-dependent gene expression. | - |
| Signaling Pathway | Suggested involvement of the ERK-dependent pathway. | - |
Regulation of Cell Cycle Progression
The ability to modulate the cell cycle is another important mechanism through which chemical agents can exert anti-cancer effects. This often involves inducing cell cycle arrest at specific checkpoints, which prevents damaged cells from proliferating.
Induction of Cell Cycle Arrest at Specific Checkpoints (e.g., G0/G1, S, G2/M phases)
Currently, there is no specific scientific literature available that has investigated the effects of this compound (cheirolin) on the induction of cell cycle arrest at any specific checkpoint.
Involvement of Cyclins and Cyclin-Dependent Kinases
The progression through the different phases of the cell cycle is tightly regulated by the activity of cyclin-dependent kinases (CDKs) and their regulatory partners, the cyclins. While other isothiocyanates have been shown to influence the levels and activities of these key regulatory proteins, the specific role of this compound (cheirolin) in this process has not yet been elucidated in published research.
Induction of Programmed Cell Death (Apoptosis) and Other Cell Death Modalities
Isothiocyanates (ITCs) are recognized as potent inducers of apoptosis, or programmed cell death, in various cell lines. nih.govmdpi.com This process is a critical mechanism for eliminating damaged or unwanted cells and is a key target for chemopreventive agents. mdpi.com The apoptotic effects of ITCs are mediated through multiple signaling pathways and the modulation of various apoptosis-related proteins. nih.govnih.gov For instance, phenethyl isothiocyanate (PEITC) has been shown to cause nucleus condensation and fragmentation, which are characteristic features of apoptosis. nih.govnih.gov
Intrinsic Apoptotic Pathway Activation (e.g., Mitochondrial Membrane Permeabilization, Cytochrome c Release)
The intrinsic, or mitochondrial, pathway of apoptosis is a primary mechanism activated by ITCs. mdpi.comnih.govresearchgate.net This pathway is initiated by intracellular stress signals that converge on the mitochondria. mdpi.com A critical event in this process is Mitochondrial Outer Membrane Permeabilization (MOMP), which is regulated by the B-cell lymphoma-2 (Bcl-2) family of proteins. mdpi.comnih.govnih.gov
ITCs can alter the balance of pro-apoptotic and anti-apoptotic Bcl-2 family proteins. For example, PEITC treatment has been observed to cause an increase in pro-apoptotic Bax levels while decreasing the levels of anti-apoptotic Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio promotes the formation of pores in the outer mitochondrial membrane. researchgate.net
Once the mitochondrial membrane is permeabilized, several apoptogenic factors are released from the mitochondrial intermembrane space into the cytosol. mdpi.comnih.gov The most notable of these is cytochrome c. nih.govresearchgate.net The release of cytochrome c is considered a pivotal, often irreversible, step in the apoptotic cascade initiated by ITCs. nih.govnih.gov
Table 1: Effects of Isothiocyanates on Intrinsic Apoptosis Pathway Components
| Isothiocyanate | Cell Line | Effect on Bcl-2 Family | Mitochondrial Event | Reference |
|---|---|---|---|---|
| Phenethyl isothiocyanate (PEITC) | MCF-7 (Breast Cancer) | Increased Bax, Decreased Bcl-2 | Cytochrome c release | nih.gov |
| Benzyl (B1604629) isothiocyanate (BITC) | MCF-7, MDA-MB-231 (Breast Cancer) | Decreased Bcl-xL and Bcl-2 | Not specified | plos.org |
| Allyl isothiocyanate (AITC) | HT-29 (Colorectal Cancer) | Not specified | Disrupted mitochondrial membrane potential, Cytochrome c release | nih.gov |
Extrinsic Apoptotic Pathway Engagement
The extrinsic, or death receptor, pathway is another major route to apoptosis, initiated by the binding of extracellular death ligands to transmembrane receptors on the cell surface. mdpi.comnih.govnih.gov This binding leads to the recruitment of adaptor proteins and the formation of the death-inducing signaling complex (DISC), which subsequently activates initiator caspases, particularly caspase-8. researchgate.netyoutube.com
While the intrinsic pathway is more predominantly implicated in the action of ITCs, there is evidence of crosstalk between the two pathways. youtube.com For instance, caspase-8, once activated via the extrinsic pathway, can cleave the protein Bid into its truncated form, tBid. youtube.com tBid then translocates to the mitochondria to engage the intrinsic pathway, amplifying the apoptotic signal. youtube.com Some studies have shown that certain ITCs can lead to the activation of caspase-8, suggesting a potential, albeit less direct, engagement of the extrinsic pathway. frontiersin.org
Activation of Caspase Cascades
Both the intrinsic and extrinsic pathways converge on the activation of a family of cysteine proteases known as caspases, which execute the final phases of apoptosis. researchgate.netnih.gov The release of cytochrome c from the mitochondria, a key event in the intrinsic pathway, triggers the formation of a multi-protein complex called the apoptosome. mdpi.comresearchgate.net The apoptosome then recruits and activates the initiator caspase-9. mdpi.com
Activated caspase-9 proceeds to cleave and activate executioner caspases, primarily caspase-3 and caspase-7. nih.govresearchgate.net These executioner caspases are responsible for the systematic dismantling of the cell by cleaving numerous structural and regulatory proteins, including poly (ADP-ribose) polymerase (PARP). nih.gov The activation of caspase-3 is a frequently observed event in ITC-induced apoptosis. nih.govnih.gov For example, Gluconasturtiin-isothiocyanate (GNST-ITC) has been shown to induce the expression of caspase-3/7 and caspase-9 in hepatocarcinoma and breast adenocarcinoma cells. mdpi.com Similarly, PEITC-induced apoptosis is associated with the activation of caspases 7 and 9. nih.gov
Autophagy Induction and Interplay with Apoptosis
Autophagy is a cellular catabolic process where cytoplasmic components are degraded within lysosomes. mdpi.com Several ITCs, including sulforaphane (SFN) and PEITC, have been shown to induce autophagy in various cell types. nih.gov This induction is often mediated through the modulation of key energy-sensing pathways, such as the AMPK-mTORC1 signaling axis. nih.gov
The relationship between autophagy and apoptosis in the context of ITC treatment is complex. Autophagy can act as a pro-survival mechanism, allowing cells to cope with the stress induced by the compound, thereby potentially counteracting apoptosis. mdpi.com However, under certain conditions, autophagy can also contribute to or lead to cell death, a process sometimes referred to as autophagic cell death. nih.govmdpi.com For instance, in some cancer cells, ITCs trigger autophagy that may initially serve as a defense mechanism, but sustained treatment leads to apoptosis. mdpi.com The B-cell lymphoma-2 (Bcl-2) protein, known for its anti-apoptotic role, can also inhibit autophagy by binding to the autophagy-initiating protein Beclin 1, highlighting a direct molecular link between the two processes. mdpi.com
Anti-inflammatory Signaling Pathways
In addition to inducing cell death, ITCs possess significant anti-inflammatory properties. nih.govnih.gov Chronic inflammation is linked to the development of various diseases, and the ability of ITCs to modulate inflammatory responses contributes to their chemopreventive potential. nih.gov These anti-inflammatory effects are achieved through the modulation of key signaling pathways that regulate the expression of pro-inflammatory mediators. nih.govresearchgate.net
Inhibition of NF-κB Pathway Activation
A primary mechanism underlying the anti-inflammatory effects of ITCs is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.net NF-κB is a crucial transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov
In resting cells, NF-κB is held inactive in the cytoplasm by inhibitory proteins called IκB. mdpi.com Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation. nih.gov This allows NF-κB (commonly the p65 subunit) to translocate to the nucleus and initiate the transcription of target genes. nih.gov
Studies have demonstrated that various synthetic ITCs can effectively suppress the NF-κB pathway. nih.gov The mechanism involves the inhibition of IKK phosphorylation, which in turn prevents the phosphorylation and subsequent degradation of IκBα. nih.gov By stabilizing IκBα, ITCs block the nuclear translocation of p65 and thus inhibit NF-κB's transcriptional activity. nih.gov This leads to a marked reduction in the expression of NF-κB-regulated pro-inflammatory mediators. nih.govresearchgate.netresearchgate.net
Table 2: Inhibition of NF-κB Pathway by Isothiocyanates
| Isothiocyanate Type | Cell Line | Mechanism of NF-κB Inhibition | Downstream Effect | Reference |
|---|---|---|---|---|
| Synthetic ITCs | HT-29 (Colon Cancer), RAW 264.7 (Macrophages) | Suppressed IKKα/β phosphorylation, inhibited IκBα degradation, decreased p65 nuclear translocation | Reduced iNOS, COX-2, IL-1β, IL-6, TNF-α | nih.gov |
| Sulforaphane (SFN) | T cells | Modulates thiol groups, preventing direct NF-κB DNA binding | Suppressed pro-inflammatory mediators | researchgate.net |
| Glucomoringin-derived ITC | Myeloma cells | Inhibited NF-κB activity | Induced apoptosis and growth inhibition | researchgate.net |
Modulation of Pro-inflammatory Mediators (e.g., Cytokines, Chemokines)
Isothiocyanates, including analogues of this compound, demonstrate significant anti-inflammatory properties by modulating the expression of key pro-inflammatory molecules. Research on sulforaphane shows it effectively downregulates the expression of pro-inflammatory cytokines and chemokines. nih.govnih.govresearchgate.net These molecules, such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6), are pivotal in the pathogenesis of various chronic inflammatory diseases. nih.govmdpi.com
The mechanism often involves the inhibition of signaling pathways that control the transcription of these inflammatory mediators, such as the Nuclear Factor κB (NF-κB) pathway. nih.govnih.gov By suppressing these pathways, isothiocyanates reduce the production of cytokines and chemokines, thereby mitigating the inflammatory response. nih.govresearchgate.net
Table 1: Effects of Isothiocyanates on Pro-inflammatory Mediators
| Mediator Class | Specific Mediator | Observed Effect | Reference |
|---|---|---|---|
| Cytokines | TNF-α | Downregulation | nih.gov |
| IL-1β | Downregulation | nih.govresearchgate.net | |
| IL-6 | Downregulation | nih.gov |
| Chemokines | Various | Downregulation | nih.govnih.govresearchgate.net |
Cyclooxygenase (COX) Enzyme Inhibition Profile (e.g., COX-1, COX-2)
The anti-inflammatory effects of isothiocyanates also extend to the inhibition of cyclooxygenase (COX) enzymes. The COX enzyme has two primary isoforms: COX-1, which is constitutively expressed and involved in physiological processes like protecting the gastric mucosa, and COX-2, which is an inducible enzyme that increases significantly during inflammatory processes. nih.govnih.govresearchgate.net
Studies on sulforaphane indicate that it downregulates the expression of cyclooxygenase-2 (COX-2). nih.govnih.govresearchgate.net Unlike non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2, the preferential targeting of the inducible COX-2 enzyme is a key aspect of the anti-inflammatory profile of some isothiocyanates. researchgate.netunich.it This selective action on COX-2 is crucial for mediating inflammatory responses without affecting the homeostatic functions of COX-1. mdpi.com
Table 2: Cyclooxygenase (COX) Inhibition Profile of Isothiocyanates
| Enzyme | Role in Inflammation | Effect of Isothiocyanates (e.g., Sulforaphane) | Reference |
|---|---|---|---|
| COX-1 | Constitutively expressed, physiological functions | Minimal inhibition | nih.govmdpi.com |
| COX-2 | Inducible, upregulated at sites of inflammation | Downregulation of expression | nih.govnih.govresearchgate.net |
Anti-Angiogenic and Anti-Metastatic Activities
Isothiocyanates have demonstrated potent activities that interfere with cancer progression, specifically through anti-angiogenic and anti-metastatic mechanisms. mdpi.com
Anti-Angiogenic Activity: Angiogenesis, the formation of new blood vessels from pre-existing ones, is essential for tumor growth and survival. nih.govresearchgate.net Isothiocyanates have been shown to effectively inhibit this process. nih.gov The mechanisms underlying this effect include the targeting of key regulatory molecules involved in angiogenesis, such as hypoxia-inducible factor (HIF) and NF-κB, which control the expression of pro-angiogenic factors. nih.govresearchgate.net By inhibiting these pathways, isothiocyanates can block the development of a blood supply to tumors. nih.govnih.gov
Anti-Metastatic Activity: Metastasis is the process by which cancer cells spread from the primary tumor to distant sites and is a major cause of cancer-related mortality. nih.gov Several isothiocyanates have been shown to suppress cancer cell migration and invasion. mdpi.comresearchgate.net A key mechanism is the inhibition of matrix metalloproteinases (MMPs), such as MMP-9, which are enzymes that degrade the extracellular matrix, facilitating cancer cell movement. researchgate.net Research shows that compounds like benzyl isothiocyanate (BITC), phenethyl isothiocyanate (PEITC), and sulforaphane can significantly reduce metastatic lung nodules in preclinical models, an effect associated with the suppression of MMP-9 expression. researchgate.net
Table 4: Summary of Anti-Angiogenic and Anti-Metastatic Mechanisms of Isothiocyanates
| Activity | Molecular Target(s) | Outcome | Reference |
|---|---|---|---|
| Anti-Angiogenic | Hypoxia-inducible factor (HIF), NF-κB | Inhibition of new blood vessel formation | nih.govresearchgate.net |
| Anti-Metastatic | Matrix Metalloproteinase-9 (MMP-9) | Suppression of cancer cell invasion and migration | researchgate.net |
Interaction with Specific Molecular Targets and Receptors (e.g., Protein Adduct Formation, Receptor Binding)
The primary mode of action for isothiocyanates at the molecular level is their ability to form covalent adducts with proteins. nih.gov This reactivity stems from the electrophilic nature of the isothiocyanate functional group (-N=C=S). nih.govresearchgate.net This group readily reacts with nucleophilic moieties on proteins, particularly the sulfhydryl (-SH) group of cysteine residues. nih.gov
This covalent binding, or protein adduct formation, alters the structure and function of the target protein, thereby modulating its activity and downstream signaling pathways. nih.govnih.gov The formation of protein adducts is a predominant intracellular reaction for ITCs and is strongly correlated with their biological effects. nih.gov A number of specific protein targets have been identified, including tubulin, which is crucial for microtubule dynamics and cell division, and macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine. nih.govresearchgate.netnih.gov The covalent modification of these proteins is a key mechanism underlying the diverse cellular effects of isothiocyanates. nih.gov
Table 5: Known Molecular Targets of Isothiocyanates via Protein Adduct Formation
| Protein Target | Function of Protein | Consequence of Binding | Reference |
|---|---|---|---|
| Tubulin | Cytoskeletal protein, essential for mitosis | Disruption of microtubule formation | nih.govresearchgate.netnih.gov |
| Macrophage Migration Inhibitory Factor (MIF) | Pro-inflammatory cytokine | Inhibition of pro-inflammatory activity | nih.gov |
| Glutathione (GSH) | Antioxidant tripeptide | Reversible conjugation, affects cellular redox state | nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Sulforaphane |
| Phenethyl isothiocyanate (PEITC) |
| Benzyl isothiocyanate (BITC) |
| Interleukin-1β (IL-1β) |
| Tumor Necrosis Factor-alpha (TNF-α) |
| Interleukin-6 (IL-6) |
| Arachidonic acid |
| Prostaglandin (B15479496) |
| Thromboxane |
| Naproxen |
| Diclofenac |
| Ibuprofen |
| Celecoxib |
| Aspirin |
| Indomethacin |
Antimicrobial and Antifungal Mechanisms of this compound
It is important to note that while the following sections outline the general antimicrobial and antifungal mechanisms attributed to the isothiocyanate (ITC) class of compounds, specific research on the individual mechanisms of this compound is not currently available in peer-reviewed literature. The information presented is based on studies of structurally related and other well-documented isothiocyanates, and the mechanisms described are therefore inferred for this compound.
Isothiocyanates are a class of naturally occurring and synthetic compounds recognized for their broad-spectrum antimicrobial and antifungal activities. nih.govfoodandnutritionjournal.org Their mechanism of action is multifaceted, targeting various cellular processes in both bacteria and fungi.
The antimicrobial efficacy of isothiocyanates is largely attributed to the electrophilic nature of the –N=C=S functional group. This group readily reacts with nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins, leading to the disruption of essential enzymatic functions and cellular structures. nih.govnih.gov
General Antimicrobial Mechanisms of Isothiocyanates
Isothiocyanates have demonstrated both bacteriostatic and bactericidal effects against a range of pathogens. mdpi.com Their lipophilicity allows them to penetrate bacterial cell membranes, leading to a cascade of disruptive events. foodandnutritionjournal.org
One of the primary mechanisms of antibacterial action is the disruption of cell membrane integrity . nih.gov This can lead to the leakage of vital intracellular components and a breakdown of the electrochemical gradients necessary for cellular function. For instance, phenethyl isothiocyanate (PEITC) has been shown to affect the cellular membrane integrity of E. coli, P. aeruginosa, and S. aureus. nih.gov
Another key mechanism is the inhibition of essential enzymes . Allyl isothiocyanate (AITC) has been found to inhibit enzymes crucial for bacterial metabolism, such as thioredoxin reductase, which is involved in ribonucleotide synthesis, and acetate kinase, which plays a role in energy metabolism. nih.gov
Furthermore, some isothiocyanates, like sulforaphane, can interfere with bacterial quorum sensing . nih.gov This process is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors. By disrupting quorum sensing, these compounds can reduce the pathogenicity of bacteria like P. aeruginosa. nih.gov
The following table summarizes the antimicrobial activity of selected isothiocyanates against various bacteria, highlighting the range of minimum inhibitory concentrations (MICs).
Antimicrobial Activity of Selected Isothiocyanates
| Isothiocyanate | Bacterial Species | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Benzyl isothiocyanate (BITC) | Methicillin-resistant Staphylococcus aureus (MRSA) | 2.9 - 110 µg/mL | mdpi.comnih.gov |
| 2-Phenylethyl isothiocyanate (PEITC) | Methicillin-resistant Staphylococcus aureus (MRSA) | Lower than Allyl isothiocyanate | mdpi.com |
| Sulforaphane | Helicobacter pylori | <4 µg/mL | researchgate.net |
General Antifungal Mechanisms of Isothiocyanates
The antifungal activity of isothiocyanates is also well-documented, with effects ranging from the inhibition of spore germination and mycelial growth to the reduction of mycotoxin production. nih.govmdpi.com
A primary antifungal mechanism is the induction of oxidative stress . nih.gov Isothiocyanates can lead to an accumulation of reactive oxygen species (ROS) within fungal cells, causing damage to cellular components such as proteins, lipids, and DNA. This oxidative stress can disrupt normal cellular function and trigger apoptotic pathways.
Similar to their antibacterial action, isothiocyanates can disrupt fungal cell membrane integrity . This leads to increased membrane permeability and the leakage of cellular contents, ultimately resulting in cell death. caringsunshine.com
The following table provides an overview of the antifungal activity of various isothiocyanates against different fungal species.
Antifungal Activity of Selected Isothiocyanates
| Isothiocyanate | Fungal Species | Effect | Reference |
|---|---|---|---|
| Allyl isothiocyanate (AITC) | Sclerotinia sclerotiorum | Inhibited mycelial growth | nih.gov |
| Benzyl isothiocyanate (BITC) | Sclerotinia sclerotiorum | Highest inhibitory effect on sclerotial germination (EC50 = 75.1 µmol/L) | nih.gov |
| Isothiocyanates from horseradish | Trichophyton rubrum | MIC = 200 µg/mL | nih.gov |
| Isothiocyanates from horseradish | Microsporum canis | MIC = 100 µg/mL | nih.gov |
Preclinical Biological Investigations of 1 Isothiocyanato 2 Methanesulfonylethane and Its Analogues
In Vitro Studies in Defined Cell Culture Models
Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds known for their potential as chemopreventive agents. nih.gov 1-Isothiocyanato-2-methanesulfonylethane is a synthetic analogue of sulforaphane (B1684495), a well-studied isothiocyanate found in cruciferous vegetables like broccoli. nih.govresearchgate.net Preclinical research, particularly in vitro studies using defined cell culture models, has been instrumental in elucidating the molecular mechanisms underlying the biological activities of these compounds. These investigations explore the effects of ITCs on various cellular processes, providing a foundation for understanding their potential therapeutic applications.
Assessment of Cellular Viability and Proliferation Modulation (e.g., antiproliferative effects in specific cell lines)
A primary focus of in vitro research on isothiocyanates is their ability to inhibit the growth of cancer cells. Numerous studies have demonstrated that ITCs, including sulforaphane and its analogues like benzyl (B1604629) isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC), effectively suppress the proliferation of various human cancer cell lines in a dose-dependent manner. nih.govnih.gov
The antiproliferative activity is a hallmark of many isothiocyanates. For instance, BITC has been shown to be a potent inhibitor of cell proliferation across multiple cancer cell lines, including cervix carcinoma (HeLa), melanoma (Fem-x), and colon cancer (LS 174) cells. nih.gov Similarly, allyl isothiocyanate (AITC), BITC, and PEITC have demonstrated significant growth-inhibitory effects on cancer cells, with some studies indicating that leukemia and myeloma cells may be more sensitive than epithelial cancer cell lines. researchgate.net The efficacy of these compounds has been observed even in drug-resistant cancer cells. researchgate.net The cytotoxic effects of ITCs, such as PEITC, have been shown to be dose- and time-dependent in cervical cancer cells. nih.gov
Below is a summary of the half-maximal inhibitory concentration (IC50) values for various isothiocyanates in different human cancer cell lines, illustrating their potent antiproliferative effects.
Cell Cycle Distribution and Apoptosis Analysis
Isothiocyanates exert their antiproliferative effects in part by disrupting the normal progression of the cell cycle and by inducing programmed cell death, or apoptosis. nih.govnih.gov
Studies have shown that ITCs can cause cancer cells to arrest at specific phases of the cell cycle. For example, treatment of human prostate cancer cells (LNCaP) with PEITC resulted in an arrest at the G2/M phase. nih.gov This cell cycle arrest is often correlated with the downregulation of key regulatory proteins, such as Cdk1 and cyclin B1. nih.gov
In addition to halting cell cycle progression, ITCs are potent inducers of apoptosis. nih.govnih.gov This process is characterized by morphological changes like cell shrinkage and nuclear fragmentation. nih.gov The induction of apoptosis by ITCs involves the activation of a cascade of enzymes called caspases, including caspase-3, -8, and -9. mdpi.comnih.gov Furthermore, ITCs can modulate the expression of Bcl-2 family proteins, which are critical regulators of apoptosis. mdpi.comnih.gov For instance, some ITCs have been observed to increase the expression of the pro-apoptotic protein Bax while decreasing the levels of anti-apoptotic proteins like Bcl-2. mdpi.comnih.gov The initiation of apoptosis can be detected using methods such as Annexin V staining, which identifies the externalization of phosphatidylserine, an early marker of apoptosis. researchgate.netfrontiersin.org
Gene and Protein Expression Profiling
To understand the broad impact of isothiocyanates on cellular function, researchers employ high-throughput techniques like RNA sequencing (RNA-seq) and proteomics to profile changes in gene and protein expression.
Gene expression studies using microarrays have revealed that sulforaphane can modulate a wide range of genes involved in cellular defense and cell cycle regulation. nih.govresearchgate.net In rat liver, sulforaphane treatment led to a significant increase in the expression of metallothionein (B12644479) genes and glutathione (B108866) S-transferase-A3-like genes, which play roles in detoxification and cellular protection. nih.govresearchgate.net
At the protein level, investigations have confirmed that the effects of ITCs on the cell cycle and apoptosis are linked to specific changes in protein expression. Western blot analyses have shown that PEITC treatment leads to a decrease in Cdk1 and cyclin B1 proteins, consistent with G2/M cell cycle arrest. nih.gov Similarly, the pro-apoptotic effects of various ITCs are associated with altered levels of Bcl-2 family proteins (e.g., Bax, Bcl-2, Mcl-1) and the activation of caspases. mdpi.commdpi.com
Enzyme Activity Assays (e.g., phase II enzymes, COX)
Isothiocyanates are well-known modulators of enzyme activity, a key mechanism underlying their chemopreventive effects. nih.gov They are particularly recognized for their ability to induce phase II detoxification enzymes. nih.govnih.gov These enzymes, including glutathione S-transferases and glucuronosyltransferases, play a crucial role in neutralizing and eliminating carcinogens and other toxic compounds. nih.govnih.gov The isothiocyanate iberin, for example, has been shown to increase the mRNA levels for GSTA1 and UGT1A1 in human colon carcinoma Caco-2 cells. nih.gov
In addition to inducing protective enzymes, ITCs and their synthetic derivatives can inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase (COX). nih.govmdpi.com The COX enzymes, particularly the inducible COX-2 isozyme, are involved in the synthesis of prostaglandins, which can promote inflammation and cell proliferation. researchgate.netmdpi.com Several novel isothiocyanate derivatives have been synthesized and shown to be potent and selective inhibitors of the COX-2 enzyme, suggesting a potential anti-inflammatory role. nih.gov
Cellular Signaling Pathway Analysis
The diverse biological effects of isothiocyanates are mediated through their interaction with multiple intracellular signaling pathways. Techniques such as Western blotting and immunofluorescence are commonly used to dissect these complex networks. nih.gov
One of the most important pathways targeted by sulforaphane is the Keap1/Nrf2/ARE pathway. Sulforaphane activates the transcription factor Nrf2, which in turn upregulates a battery of antioxidant and cytoprotective genes. researchgate.net This activation can be initiated through upstream signaling involving PI3K/AKT and the subsequent suppression of GSK3β. researchgate.net
Isothiocyanates also modulate inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling cascade. researchgate.netmdpi.com NF-κB is a key transcription factor that controls the expression of many pro-inflammatory genes. Sulforaphane has been shown to suppress NF-κB activity, contributing to its anti-inflammatory effects. researchgate.net Other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, can also be affected by ITCs, influencing processes like cell migration and invasion. nih.gov
Evaluation of Redox State and Oxidative Stress Markers
While often described as antioxidants due to their ability to induce protective enzymes, isothiocyanates can also act as pro-oxidants, particularly in cancer cells. mdpi.com This paradoxical effect is believed to be a key part of their anticancer mechanism. By increasing the levels of reactive oxygen species (ROS), ITCs can induce oxidative stress, leading to cellular damage and apoptosis. nih.govfrontiersin.org
The redox state of cells following treatment with ITCs is evaluated by measuring various markers of oxidative stress. nih.govnih.gov Common methods include quantifying lipid peroxidation products like malondialdehyde (MDA), often through the TBARS assay. abcam.cnmdpi.com Protein oxidation can be assessed by measuring protein carbonyl levels, while DNA damage is frequently monitored by quantifying levels of 8-hydroxydeoxyguanosine (8-OHdG). nih.govabcam.cn Additionally, the levels of cellular antioxidants, such as reduced and oxidized glutathione (GSH/GSSG), are measured to provide a comprehensive picture of the cellular redox balance. researchgate.net Studies have shown that the induction of cell cycle arrest and apoptosis by certain compounds can be directly linked to the generation of intracellular ROS. frontiersin.org
In Vivo Studies Using Animal Models
In vivo research utilizing animal models has been instrumental in elucidating the physiological and pharmacological effects of isothiocyanates, a class of compounds to which this compound belongs. While direct in vivo data for this compound is limited in publicly available literature, extensive studies on its analogues, such as sulforaphane (SFN) and phenethyl isothiocyanate (PEITC), provide significant insights into its potential biological activities. These studies have spanned various preclinical disease models, offering a foundational understanding of the therapeutic promise of this compound class.
The therapeutic potential of isothiocyanates has been widely explored in various animal models of human diseases, demonstrating significant efficacy in oncological, inflammatory, and neurodegenerative contexts.
Oncological Models:
Isothiocyanates, particularly sulforaphane, have shown notable cancer chemopreventive effects in preclinical studies. nih.govnih.gov In a murine xenograft model of invasive bladder cancer, dietary administration of broccoli sprouts, a rich source of sulforaphane, resulted in a significant reduction in tumor weight. nih.gov Similarly, purified sulforaphane administered by gavage led to a substantial decrease in tumor burden. nih.gov The anticancer activity of sulforaphane has also been observed in breast cancer models, where it has been shown to target cancer stem cells (CSCs) by downregulating the Wnt/β-catenin self-renewal pathway, consequently inhibiting tumor growth. nih.gov
Phenethyl isothiocyanate (PEITC) has also demonstrated anti-cancer efficacy in vivo. Studies have shown its ability to inhibit the growth of cancer cells in animal models by inducing cell cycle arrest and apoptosis. nih.gov
Inflammatory Models:
The anti-inflammatory properties of isothiocyanates have been documented in various animal models. Benzyl isothiocyanate (BITC), for instance, has been shown to inhibit 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema in mice. researchgate.net This effect was associated with the downregulation of key inflammatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), in the skin tissue. researchgate.net The anti-inflammatory effects of phytochemicals, including isothiocyanates, are often attributed to their ability to modulate key regulatory molecules and signaling pathways involved in the inflammatory response. nih.govmdpi.com
Neurodegenerative Models:
Isothiocyanates are recognized for their neuroprotective effects, largely attributed to their antioxidant and anti-inflammatory properties. researchgate.net These compounds are liposoluble and can cross the blood-brain barrier, enabling them to exert their effects within the central nervous system. researchgate.net The neuroprotective activity of sulforaphane has been demonstrated in both in vitro and in vivo models. researchgate.net Similarly, PEITC has emerged as a promising neuroprotective agent, with experimental models showing its potential to attenuate neurodegenerative processes by modulating pathways associated with oxidative stress, inflammation, and apoptosis. researchgate.net Procyanidins, another class of phytochemicals, have also shown neuroprotective effects in vivo in zebrafish larvae by activating the Nrf2/ARE pathway and mitigating oxidative damage. mdpi.comresearchgate.net
| Compound | Disease Model | Animal Model | Key Findings | Reference |
|---|---|---|---|---|
| Sulforaphane | Invasive Bladder Cancer | Murine Xenograft | Reduced tumor weight. | nih.gov |
| Sulforaphane | Breast Cancer | Murine Model | Inhibited tumor growth by targeting cancer stem cells. | nih.gov |
| Phenethyl Isothiocyanate | Chemically Induced Cancer | Animal Models | Inhibited cancer cell growth via cell cycle arrest and apoptosis. | nih.gov |
| Benzyl Isothiocyanate | TPA-Induced Ear Edema | Mouse | Inhibited ear edema formation and expression of iNOS and COX-2. | researchgate.net |
| Sulforaphane | Neurodegeneration | In vivo models | Demonstrated neuroprotective activity. | researchgate.net |
| Phenethyl Isothiocyanate | Neurodegeneration | Experimental Models | Attenuated neurodegenerative processes. | researchgate.net |
Pharmacodynamic (PD) biomarkers are crucial for assessing the biological activity of a compound and confirming its engagement with the intended molecular target. nih.govnih.govfda.govyoutube.com For isothiocyanates, a key mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates a suite of antioxidant and cytoprotective enzymes. researchgate.net
In studies with sulforaphane, the induction of Nrf2-dependent genes serves as a critical pharmacodynamic biomarker. The activation of this pathway leads to the increased expression of enzymes such as heme oxygenase 1 (HO-1) and quinone oxidoreductase 1 (NQO1). mdpi.com The neuroprotective effects of isothiocyanates are often linked to their ability to activate the Nrf2/antioxidant responsive element (ARE) pathway. researchgate.net
In the context of inflammation, the modulation of inflammatory mediators can serve as pharmacodynamic biomarkers. For example, benzyl isothiocyanate has been shown to reduce the secretion of pro-inflammatory cytokines such as interleukin (IL)-1β, tumor necrosis factor-alpha (TNF-α), and IL-6 in murine macrophages. researchgate.net Furthermore, it inhibits the production of nitric oxide and prostaglandin (B15479496) E2, as well as the expression of iNOS and COX-2. researchgate.net These effects are linked to the downregulation of the NF-κB signaling pathway. researchgate.net
For phenethyl isothiocyanate, target engagement has been demonstrated through the suppression of vascular endothelial growth factor (VEGF) secretion and the downregulation of VEGF receptor 2 protein levels. nih.gov Additionally, PEITC has been shown to inactivate the prosurvival serine-threonine kinase Akt. nih.gov
Isothiocyanates are generally well-absorbed and distributed to various tissues. Sulforaphane, for instance, has been shown to cross the placental barrier in pregnant mice, with its metabolites being detected in embryos. mdpi.com The biodistribution of radiolabeled compounds is a common technique to track their localization in different organs. nih.gov For example, studies with a 111In-labeled fusion toxin showed high uptake in the spleen, liver, and kidney of SCID mice. nih.gov
The metabolism of isothiocyanates primarily occurs through the mercapturic acid pathway, where they are conjugated with glutathione. nih.gov This is followed by further enzymatic modifications. The resulting metabolites are then primarily excreted in the urine. mdpi.com The urinary excretion of sulforaphane metabolites in humans can range from 70% to 90% of the administered dose. mdpi.com The development of sensitive analytical methods, such as cyclocondensation with 1,2-benzenedithiol, has enabled the quantification of sulforaphane and its metabolites in various biological matrices, including blood, plasma, urine, and tissues. mdpi.com Databases such as the Animal Metabolite Database (AMDB) are being developed to provide a repository of quantitative metabolomic data from various animal tissues, which will be a valuable resource for future studies. nih.govnih.gov
Ex vivo analysis of tissues and biological samples from animal studies provides a bridge between in vitro and in vivo research, allowing for the examination of cellular and molecular changes in a more physiologically relevant context. This approach is particularly useful for assessing the effects of a compound on tissue architecture and cell populations that are difficult to model in vitro.
In the context of cancer research, ex vivo studies can be used to evaluate the anti-angiogenic potential of a compound. For instance, the chicken egg chorioallantoic membrane (CAM) assay is a well-established ex vivo model to study angiogenesis. Phenethyl isothiocyanate has been shown to inhibit ex vivo angiogenesis in the CAM assay, suggesting that this is an important mechanism of its cancer chemopreventive activity. nih.gov
Ex vivo models are also valuable for studying the effects of therapeutics on the tumor microenvironment. Tumor explants that maintain the tissue architecture can be used to characterize the response of different cell subsets to treatment. For example, ex vivo tumor explant analyses have been used to study the impact of radiation therapy on tumor-infiltrating T cells and myeloid cells.
Computational (In Silico) Approaches
Computational, or in silico, methods play an increasingly important role in drug discovery and development by providing predictive models of molecular interactions and biological activities. These approaches can help in prioritizing compounds for further experimental testing and in understanding their mechanisms of action at a molecular level.
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding of a ligand to its target protein and to study the stability and dynamics of the resulting complex. nih.govnih.gov These methods can provide valuable insights into the specific amino acid residues involved in the interaction and the conformational changes that may occur upon binding.
While specific molecular docking and dynamics simulation studies for this compound were not found in the reviewed literature, research on other isothiocyanates demonstrates the utility of these approaches. For example, molecular docking studies have been used to investigate the binding of phenyl isothiocyanates to potential cancer targets, revealing favorable binding affinities. nih.gov
MD simulations can further refine the understanding of ligand-protein interactions by simulating the movements of atoms over time. nih.gov This can help to assess the stability of the docked complex and to identify key interactions that are maintained throughout the simulation. Such studies have been employed to investigate the interaction of various phytochemicals with their protein targets.
| Compound Name | Abbreviation | Class |
|---|---|---|
| This compound | - | Isothiocyanate |
| Sulforaphane | SFN | Isothiocyanate |
| Phenethyl isothiocyanate | PEITC | Isothiocyanate |
| Benzyl isothiocyanate | BITC | Isothiocyanate |
| Procyanidins | - | Flavonoid |
| Inducible nitric oxide synthase | iNOS | Enzyme |
| Cyclooxygenase-2 | COX-2 | Enzyme |
| Interleukin-1β | IL-1β | Cytokine |
| Tumor necrosis factor-alpha | TNF-α | Cytokine |
| Interleukin-6 | IL-6 | Cytokine |
| Nitric oxide | NO | Signaling Molecule |
| Prostaglandin E2 | PGE2 | Lipid Mediator |
| Heme oxygenase 1 | HO-1 | Enzyme |
| Quinone oxidoreductase 1 | NQO1 | Enzyme |
| Vascular endothelial growth factor | VEGF | Growth Factor |
| Akt (Protein kinase B) | Akt | Enzyme |
| Glutathione | - | Tripeptide |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to investigate the mathematical relationship between the chemical structure of a molecule and its biological activity. researchgate.netwikipedia.org This approach is instrumental in drug discovery for predicting the activity of novel compounds and optimizing lead candidates. wikipedia.org For isothiocyanates, including analogues of this compound, QSAR models have been developed to elucidate the structural requirements for their biological effects, such as the induction of cytoprotective enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.govresearchgate.net
In a typical QSAR study for sulforaphane analogues, a series of compounds is synthesized and their biological activity is measured. researchgate.net Then, various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as steric (e.g., molecular volume), electronic (e.g., dipole moment), and hydrophobic (e.g., logP) properties. Statistical methods, like stepwise multiple linear regression, are then employed to build a mathematical model that correlates these descriptors with the observed biological activity. nih.govresearchgate.net
For instance, a reliable QSAR model was established for a series of sulforaphane analogues as NQO1 inducers, showing a strong correlation between the structural descriptors and the enzymatic activity. nih.govresearchgate.net Such models are validated using internal and external sets of compounds to ensure their predictive power. nih.gov The resulting equations help identify which structural features are critical for activity. For isothiocyanates, the nature and position of substituents on the alkyl or aryl chain can significantly affect their potency as NQO1 inducers or anticancer agents. researchgate.net
The table below illustrates a hypothetical QSAR model for a series of isothiocyanate analogues, demonstrating the relationship between structural descriptors and predicted biological activity.
| Compound | Molecular Weight (MW) | LogP | Hydrogen Bond Acceptors (HBA) | Predicted Activity (IC50, µM) |
|---|---|---|---|---|
| Analogue 1 | 177.25 | 1.5 | 3 | 10.5 |
| Analogue 2 | 191.28 | 1.8 | 3 | 8.2 |
| Analogue 3 | 205.31 | 2.1 | 4 | 5.1 |
| Analogue 4 | 219.34 | 2.4 | 4 | 3.9 |
| Analogue 5 | 233.37 | 2.7 | 5 | 2.5 |
Predictive ADME/Tox Profiling for Research Compound Prioritization
In the early stages of drug discovery, it is crucial to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of potential drug candidates. mdpi.comnih.gov In silico ADME/Tox profiling uses computational models to predict these properties, allowing for the prioritization of compounds with favorable pharmacokinetic and safety profiles before committing to expensive and time-consuming experimental studies. nih.govnih.gov This predictive approach significantly reduces the failure rate of drug candidates in later developmental stages. mdpi.com
For isothiocyanates like this compound and its analogues, various ADME/Tox parameters can be predicted using specialized software. nih.gov These predictions are based on the compound's structure and physicochemical properties. Key predicted properties often include:
Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 models) are estimated to predict oral bioavailability. researchgate.net
Distribution: Predictions for plasma protein binding and blood-brain barrier (BBB) penetration help in understanding how a compound will distribute throughout the body. researchgate.net
Metabolism: In silico models can predict interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.
Toxicity: A range of potential toxicities can be flagged, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. nih.gov
A common framework used in ADME profiling is Lipinski's "Rule of Five," which suggests that poor absorption or permeation is more likely when a compound violates certain physicochemical thresholds (e.g., molecular weight > 500, LogP > 5). nih.gov Computational tools can rapidly assess a library of compounds against these and other criteria. researchgate.net For example, studies on synthetic isothiocyanate derivatives have utilized these predictive tools to evaluate their drug-likeness. nih.gov
The data generated from these in silico profiles allows researchers to rank and prioritize compounds. Analogues with a higher probability of good oral bioavailability and a lower risk of toxicity are selected for further synthesis and experimental testing, thereby optimizing the allocation of resources. nih.gov
The following table provides an example of a predictive ADME/Tox profile for a set of hypothetical isothiocyanate research compounds.
| Compound | Predicted HIA (%) | Predicted BBB Permeability | Lipinski's Rule of Five Violations | Predicted Ames Mutagenicity | Prioritization Rank |
|---|---|---|---|---|---|
| Compound A | 95 | High | 0 | Low Risk | 1 |
| Compound B | 88 | Low | 0 | Low Risk | 2 |
| Compound C | 75 | High | 1 | Low Risk | 3 |
| Compound D | 92 | High | 0 | High Risk | 4 |
| Compound E | 60 | Low | 2 | Low Risk | 5 |
Structure Activity Relationships Sar of 1 Isothiocyanato 2 Methanesulfonylethane Derivatives
Contribution of the Isothiocyanate Group to Biological Activity
The isothiocyanate (-N=C=S) group is a pivotal electrophilic functional group that is largely responsible for the biological activities of this class of compounds. Its high reactivity, particularly towards nucleophilic sulfhydryl groups of cysteine residues in proteins, is a key determinant of its mechanism of action. This reactivity allows isothiocyanates to form dithiocarbamate adducts, thereby covalently modifying proteins and influencing a multitude of cellular processes.
Research on various isothiocyanates, including naturally occurring compounds like sulforaphane (B1684495), has established the indispensable nature of the isothiocyanate moiety for their anticancer and chemopreventive effects. Studies have shown that the isothiocyanate group is essential for the induction of phase II detoxification enzymes, which play a crucial role in protecting cells from carcinogens and oxidative stress. The electrophilic carbon atom of the isothiocyanate group is susceptible to nucleophilic attack, initiating reactions that can lead to the modulation of key signaling pathways involved in cell growth, apoptosis, and inflammation. The potency of isothiocyanates is often directly related to the reactivity of this functional group, which can be influenced by the electronic properties of the rest of the molecule.
Role of the Methanesulfonyl Moiety in Modulating Activity and Selectivity
Studies on bifunctional analogs of sulforaphane have demonstrated that the presence of a sulfonyl group can contribute to the potent induction of anticarcinogenic detoxication enzymes. The high polarity of the sulfonyl group can also impact the pharmacokinetic properties of the molecule, such as its solubility and distribution, which in turn affects its bioavailability and interaction with cellular targets. The precise positioning and orientation of the methanesulfonyl group in relation to the isothiocyanate moiety are critical for optimal activity. For instance, in some analogs, the sulfonyl group has been shown to be more effective than a sulfinyl group (as found in sulforaphane) in inducing certain enzymatic activities, suggesting that the oxidation state of the sulfur atom is a key determinant of biological potency.
Influence of Spacer Length and Other Substituent Modifications on Bioactivity
The length of the alkyl chain, or "spacer," that separates the isothiocyanate and methanesulfonyl groups is a critical factor in determining the biological activity of 1-isothiocyanato-2-methanesulfonylethane derivatives. Research on a variety of bifunctional isothiocyanates has shown that the distance between these two key functional groups significantly impacts their potency as inducers of detoxication enzymes.
For instance, studies on sulforaphane analogs have revealed that a spacer of three or four carbon atoms between the isothiocyanate group and a methylsulfonyl or acetyl group often results in the most potent biological activity acs.org. This suggests that an optimal distance is required to allow for proper interaction with the target proteins or receptors. A shorter spacer, such as the two-carbon chain in this compound, may result in a different conformational presentation of the functional groups, which could lead to altered activity or selectivity profiles.
Beyond the spacer length, other modifications to the substituents on the molecule can also profoundly influence bioactivity. For example, the introduction of aromatic or heterocyclic moieties can enhance anticancer activity and improve selectivity for cancer cells over normal cells. These modifications can affect the molecule's lipophilicity, steric properties, and electronic distribution, all of which are important for its interaction with biological targets. The strategic modification of these substituents is a key approach in the development of more potent and selective isothiocyanate-based therapeutic agents.
The following table summarizes the influence of spacer length on the quinone reductase induction activity of some sulforaphane analogs.
| Compound | Spacer Length (n) | Relative Potency |
| Sulforaphane Analog 1 | 3 | High |
| Sulforaphane Analog 2 | 4 | Very High |
| Sulforaphane Analog 3 | 5 | Moderate |
| Sulforaphane Analog 4 | 2 | Lower |
Development of Predictive SAR Models for Specific Biological Endpoints
To rationalize the design of novel and more effective derivatives of this compound, researchers have focused on the development of predictive Structure-Activity Relationship (SAR) models. These computational models aim to establish a quantitative relationship between the chemical structure of a compound and its biological activity for a specific endpoint.
One notable example in a related class of compounds is the development of Quantitative Structure-Activity Relationship (QSAR) and pharmacophore models for sulforaphane analogs as inducers of NAD(P)H:quinone oxidoreductase 1 (NQO1), a key detoxication enzyme. In such studies, a series of analogs with known activities are used to build a model that can then predict the activity of new, untested compounds. These models typically use a variety of molecular descriptors that quantify different aspects of the chemical structure, such as electronic, steric, and hydrophobic properties.
The best ligand-based pharmacophore models for NQO1 inducers have identified key structural features necessary for activity, such as hydrophobic sites, aromatic rings, and hydrogen bond acceptors nih.gov. By using these validated QSAR and pharmacophore models, it is possible to virtually screen large libraries of compounds and prioritize those with the highest predicted activity for synthesis and biological testing. This approach significantly accelerates the drug discovery process and reduces the reliance on extensive and costly experimental screening. While a specific model for this compound is not yet widely published, the methodologies applied to its analogs provide a clear roadmap for its future development.
Optimization Strategies for Enhanced Potency and Desired Selectivity
A primary goal in the development of isothiocyanate-based therapeutic agents is the optimization of their chemical structure to enhance potency against target cells while minimizing toxicity to normal cells, thereby achieving desired selectivity. Several strategies have been successfully employed to achieve this with derivatives of this compound and related compounds.
One effective strategy involves the modification of the side chain attached to the core structure. For instance, replacing the methyl group in sulforaphane analogs with various heterocyclic moieties has led to compounds with significantly increased potency against cancer cell lines nih.gov. Some tetrazole analogs have been found to be several times more potent than the parent compound, demonstrating the profound impact of this type of substitution nih.gov.
Another approach is the introduction of aromatic groups, such as a benzyl (B1604629) group, to the side chain. This modification has been shown to enhance anticancer activity by potentially increasing the compound's interaction with specific cellular targets nih.gov. The rationale behind these modifications often involves improving the compound's pharmacokinetic profile, increasing its affinity for the target site, or altering its mechanism of action to be more cancer-specific.
Furthermore, the synthesis of water-soluble derivatives is another key optimization strategy. By improving the solubility of these compounds, their bioavailability can be increased, leading to enhanced efficacy in vivo. These optimization strategies, often guided by predictive SAR models, are crucial for the development of isothiocyanate derivatives with improved therapeutic potential.
The table below shows the enhanced potency of some modified sulforaphane analogs against the MCF-7 breast cancer cell line.
| Compound | Modification | IC50 (µM) | Fold Improvement over Sulforaphane |
| Sulforaphane | - | 24.11 | 1 |
| Tetrazole Analog 1 | Tetrazole moiety | 2.66 | ~9 |
| Tetrazole Analog 2 | Tetrazole moiety | 1.66 | ~14.5 |
| Benzyl Sulforaphane | Benzyl group | Significantly lower | Enhanced |
this compound | C4H7NO2S2 | Chem-Impex this compound. C4H7NO2S2. This compound. Cat No. 37166. CAS No. 1086228-14-9. 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Advanced Analytical Methodologies for Research on 1 Isothiocyanato 2 Methanesulfonylethane
Spectroscopic Methods for Structural Elucidation and Interaction Studies
UV-Visible Spectroscopy for Concentration and Interaction Studies
UV-Visible spectroscopy is a widely utilized technique for determining the concentration of compounds and studying their interactions with other molecules. The principle of this method relies on the absorption of ultraviolet or visible light by a substance, which is related to its electronic structure. For isothiocyanates, the isothiocyanate group (-N=C=S) itself is a chromophore that absorbs in the UV region.
However, a specific UV-Visible absorption spectrum for 1-Isothiocyanato-2-methanesulfonylethane, including its maximum absorbance wavelength (λmax) and molar absorptivity in various solvents, is not documented in readily accessible scientific literature. Such data would be crucial for developing quantitative assays to determine the concentration of this compound in solutions and to study its binding to macromolecules, such as proteins.
Hypothetical Data for UV-Visible Spectroscopy of this compound:
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Acetonitrile | Not Available | Not Available |
| Methanol | Not Available | Not Available |
| Water | Not Available | Not Available |
| Cyclohexane | Not Available | Not Available |
This table illustrates the type of data required for such studies, which is currently unavailable for this compound.
Bioanalytical Method Development for Metabolite Identification and Quantification
The study of a compound's metabolism is critical to understanding its biological activity and fate within an organism. Bioanalytical methods, typically involving chromatography coupled with mass spectrometry (e.g., LC-MS/MS or GC-MS), are essential for identifying and quantifying metabolites in biological matrices such as plasma, urine, and tissue homogenates.
For this compound, there are no published studies detailing its metabolic pathways or the development of specific bioanalytical methods for its metabolites. Research in this area would involve the administration of the compound to in vitro or in vivo models, followed by the extraction and analysis of biological samples to identify products of biotransformation. Common metabolic pathways for isothiocyanates include conjugation with glutathione (B108866).
Potential Metabolites of this compound:
| Putative Metabolite | Analytical Technique for Identification | Status |
| Glutathione conjugate | LC-MS/MS | Not Reported |
| N-acetylcysteine conjugate (Mercapturic acid) | LC-MS/MS | Not Reported |
| Cysteine conjugate | LC-MS/MS | Not Reported |
This table presents potential metabolites based on the known metabolism of other isothiocyanates; however, their formation from this compound has not been experimentally confirmed.
Advanced Imaging Techniques for In Vitro and In Vivo Distribution Research
Advanced imaging techniques are powerful tools for visualizing the distribution of compounds within cells (in vitro) and throughout an organism (in vivo). These methods can provide crucial information about a compound's target tissues and subcellular localization. Techniques such as fluorescence microscopy, positron emission tomography (PET), and magnetic resonance imaging (MRI) are often employed, typically requiring the compound to be labeled with a fluorescent tag or a radionuclide.
There is no available research on the use of advanced imaging techniques to study the distribution of this compound. Such studies would necessitate the synthesis of a labeled version of the compound to enable its detection by the chosen imaging modality.
Future Research Directions and Translational Perspectives for 1 Isothiocyanato 2 Methanesulfonylethane
Elucidation of Novel Mechanisms of Action and Unidentified Biological Targets
Future research should prioritize a deep dive into the molecular mechanisms of 1-Isothiocyanato-2-methanesulfonylethane. While isothiocyanates are generally known to interact with cellular targets via the electrophilic isothiocyanate group (-N=C=S), the specific pathways modulated by this particular compound are not well understood. A primary objective is to move beyond known isothiocyanate targets and identify novel interacting proteins and biological pathways.
Key research questions include:
Target Identification: Which specific cellular proteins does this compound covalently bind to? Advanced chemoproteomic approaches could be employed to identify these targets.
Pathway Analysis: Does this compound modulate canonical isothiocyanate-responsive pathways, such as the Keap1-Nrf2 antioxidant response, or does it have unique effects on other signaling cascades involved in cellular processes like apoptosis, cell cycle regulation, and inflammation?
Comparative Biology: How do its mechanisms of action differ from those of well-studied isothiocyanates like sulforaphane (B1684495) and allyl isothiocyanate? Understanding these differences is crucial for delineating its unique biological footprint.
Investigation of Synergistic Effects with Other Bioactive Compounds or Chemopreventive Agents
A significant avenue of research is the potential for this compound to act synergistically with other compounds. Combining bioactive agents can often lead to enhanced efficacy at lower concentrations, a principle that has been observed with other isothiocyanates. nih.gov Studies have shown that combinations of different isothiocyanates, or isothiocyanates with compounds like curcumin, can result in synergistic effects in down-regulating inflammatory markers and inhibiting cancer cell growth. nih.govresearchgate.net
Future studies should systematically investigate the combination of this compound with other natural or synthetic compounds. This could involve screening for synergistic interactions in various cell-based assays to identify promising combinations for further mechanistic investigation.
Table 1: Examples of Synergistic Interactions with Related Isothiocyanates
| Isothiocyanate(s) | Combination Agent | Observed Synergistic Effect | Reference |
| Allyl Isothiocyanate & Sulforaphane | N/A | Enhanced inhibition of lung cancer cell growth, cell cycle arrest, and apoptosis. | nih.gov |
| Phenethyl Isothiocyanate (PEITC) & Sulforaphane (SFN) | N/A | Synergistic down-regulation of inflammatory markers (TNF, IL-1, NO, PGE2). | researchgate.net |
| Sulforaphane (SFN) | Curcumin | Synergistic down-regulation of inflammatory markers and induction of phase II antioxidant enzymes. | researchgate.net |
This table illustrates established synergistic effects that provide a rationale for exploring similar interactions with this compound.
Exploration in Advanced Preclinical Models (e.g., Organoids, Microphysiological Systems)
To better predict human-relevant responses, research on this compound should move beyond traditional two-dimensional (2D) cell cultures. Advanced preclinical models, such as organoids and microphysiological systems (e.g., "organs-on-a-chip"), offer a more physiologically relevant context for studying its biological effects. nih.gov
Patient-derived tumor organoids, for example, maintain the genetic and histological features of the original tumor, making them a powerful tool for preclinical drug screening. nih.govnih.gov Using these models would allow researchers to:
Assess the activity of this compound in a three-dimensional (3D) environment that mimics the native tissue architecture. nih.gov
Investigate its effects on complex biological processes that cannot be modeled in 2D culture, such as cell-cell and cell-matrix interactions.
Explore its impact on heterogeneous cell populations within a single model.
While these technologies present challenges, such as the lack of vascularization and immune components in some organoid systems, they represent a critical step in bridging the gap between basic research and potential translational applications. nih.gov
Development of Targeted Delivery Systems for Research Applications
A significant challenge in studying bioactive compounds is ensuring they reach their intended biological target in a controlled manner. The development of targeted delivery systems for this compound would be invaluable for research applications. These systems can improve the bioavailability, stability, and target specificity of the compound, allowing for more precise mechanistic studies. nih.gov
Strategies could involve encapsulating the compound in nanocarriers, such as liposomes or nanoparticles, which can be surface-modified with targeting ligands. nih.govmdpi.com These ligands can specifically bind to receptors that are overexpressed on certain cell types, thereby concentrating the compound at the desired site of action.
Table 2: Potential Targeting Strategies for Nanocarrier Delivery Systems
| Targeting Ligand | Target Receptor/Molecule | Rationale for Use | Reference |
| Transferrin | Transferrin Receptor | Often overexpressed on malignant cells for iron uptake. | mdpi.com |
| Folic Acid | Folate Receptor | Overexpressed on various cancer cell types. | mdpi.com |
| RGD Peptides | Integrins | Target cell surface receptors involved in cell adhesion and signaling, often upregulated in angiogenesis. | nih.gov |
| Aptamers | Specific Cell Surface Proteins | Oligonucleotides that can be designed to bind with high affinity and specificity to a wide range of targets. | mdpi.com |
Developing such systems would not only facilitate more accurate preclinical research but also lay the groundwork for potential future therapeutic applications.
Contribution to Fundamental Understanding of Organosulfur Isothiocyanate Biology
Systematic investigation of this compound is essential for broadening the fundamental understanding of the entire class of organosulfur isothiocyanates. Each unique isothiocyanate possesses a distinct chemical structure that dictates its stability, reactivity, and biological targets.
By characterizing the specific properties of this compound and comparing them to well-known compounds, researchers can:
Establish Structure-Activity Relationships: Determine how the methanesulfonyl group and the ethyl spacer influence the compound's biological activity compared to other isothiocyanates with different alkyl or aryl groups.
Differentiate Biological Roles: Uncover potentially unique biological functions or target specificities that are not present in other members of the isothiocyanate family.
Expand the Chemical Toolbox: Provide a new and distinct chemical tool for probing biological systems, helping to dissect the complex roles of electrophilic signaling and cellular stress responses.
Ultimately, detailed research into this specific compound will contribute valuable knowledge to the broader fields of chemical biology and nutritional science, providing a more nuanced picture of how organosulfur compounds interact with biological systems.
Q & A
Q. What spectroscopic techniques are recommended for characterizing 1-Isothiocyanato-2-methanesulfonylethane, and how should data be interpreted?
Methodological Answer:
- Infrared (IR) Spectroscopy : Focus on the isothiocyanate (-NCS) and sulfone (-SO₂-) functional groups. The IR spectrum should show characteristic peaks for N=C=S stretching (~2050–2150 cm⁻¹) and S=O symmetric/asymmetric stretching (~1300–1350 cm⁻¹) .
- Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular weight and fragmentation patterns. For example, the molecular ion peak [M+H]⁺ should align with the compound’s molecular formula (C₄H₇NO₂S₂). Cross-reference with databases like NIST Chemistry WebBook for validation .
- Data Interpretation : Compare experimental data with published spectra of structurally analogous compounds (e.g., benzyl isothiocyanate) to resolve ambiguities .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Isothiocyanates are known irritants .
- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks. Monitor airborne concentrations using real-time sensors for sulfur-containing compounds .
- Waste Disposal : Follow EPA guidelines for sulfone-containing compounds. Neutralize residual isothiocyanate groups with aqueous sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal stability data for this compound?
Methodological Answer:
- Controlled Replication : Standardize heating rates (e.g., 5°C/min) and instrumentation (e.g., TGA-DSC) to minimize variability. Document atmospheric conditions (e.g., inert vs. oxidative) .
- Data Triangulation : Compare decomposition temperatures across multiple studies. For instance, discrepancies may arise from impurities; use HPLC (>95% purity) to verify sample quality .
- Statistical Analysis : Apply ANOVA to assess significance of observed differences. If contradictions persist, propose hypotheses (e.g., isomerization or solvent interactions) for further testing .
Q. What experimental designs are optimal for studying the reactivity of this compound with nucleophiles?
Methodological Answer:
- Kinetic Studies : Use stopped-flow spectroscopy to monitor reactions with amines or thiols in real-time. Vary solvent polarity (e.g., DMSO vs. hexane) to assess solvation effects .
- Mechanistic Probes : Introduce isotopic labeling (e.g., ¹³C at the isothiocyanate group) and track reaction pathways via NMR or MS .
- Control Experiments : Test for side reactions (e.g., sulfone oxidation) by isolating intermediates under inert atmospheres .
Q. How can researchers address inconsistencies in biological activity data for this compound across cell-based assays?
Methodological Answer:
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time. For example, sulfone stability may vary with pH, affecting bioavailability .
- Dose-Response Curves : Perform EC₅₀/IC₅₀ calculations using nonlinear regression models (e.g., Hill equation) to quantify potency variations .
- Meta-Analysis : Aggregate data from multiple studies and apply funnel plots to identify publication bias or methodological flaws .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
